1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid

Catalog No.
S14597371
CAS No.
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid

Product Name

1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid

IUPAC Name

1,3-dihydrofuro[3,4-c]pyridine-4-carboxylic acid

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c10-8(11)7-6-4-12-3-5(6)1-2-9-7/h1-2H,3-4H2,(H,10,11)

InChI Key

BCLOQKCYMXDGBO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C(=NC=C2)C(=O)O

1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid is a heterocyclic compound characterized by a fused pyridine and furan ring system. This compound features a carboxylic acid functional group at the 4-position of the pyridine ring, contributing to its chemical reactivity and biological properties. The molecular formula for this compound is C8H7NO2C_8H_7NO_2, and it has garnered interest due to its potential applications in medicinal chemistry and organic synthesis.

, including:

  • Electrophilic Aromatic Substitution: The presence of the carboxylic acid group enhances the electrophilicity of the pyridine ring, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The carboxylic acid can undergo condensation with amines or alcohols to form amides or esters, respectively.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of derivatives with altered biological properties.

Research indicates that 1,3-dihydrofuro[3,4-c]pyridine-4-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. The compound may also possess anti-inflammatory and antimicrobial properties, making it a candidate for drug development in treating various diseases.

Several methods have been developed for synthesizing 1,3-dihydrofuro[3,4-c]pyridine-4-carboxylic acid:

  • Three-Component Reactions: A common approach involves the reaction of alkoxyallenes with nitriles and carboxylic acids, yielding highly substituted pyridin-4-ol derivatives that can be further transformed into 1,3-dihydrofuro[3,4-c]pyridine derivatives .
  • Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving suitable precursors under acidic or basic conditions .

1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid finds applications in:

  • Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug formulation in treating cancer and other diseases.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its reactive functional groups.

Interaction studies of 1,3-dihydrofuro[3,4-c]pyridine-4-carboxylic acid with biological targets have shown promising results. The compound's ability to inhibit specific enzymes involved in cell signaling pathways related to cancer progression highlights its potential as a therapeutic agent. Further studies are needed to elucidate its mechanism of action and interactions with cellular targets.

Several compounds share structural similarities with 1,3-dihydrofuro[3,4-c]pyridine-4-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1,2-Dihydrofuro[3,4-b]pyridineSimilar fused ring systemDifferent substitution patterns affecting reactivity
5-Hydroxyfuro[3,4-b]pyridin-2(3H)-oneHydroxyl group at position 5Exhibits different biological activity
2-Aminofuro[3,4-c]pyridineAmino group at position 2Potentially more reactive due to amino group
Furo[2,3-b]quinolineFused quinoline structureDistinct pharmacological profile

These compounds illustrate the diversity within the furo-pyridine family while highlighting the unique characteristics of 1,3-dihydrofuro[3,4-c]pyridine-4-carboxylic acid that may contribute to its specific biological activities and synthetic utility.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

165.042593085 g/mol

Monoisotopic Mass

165.042593085 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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